molecular formula C18H25N3O2 B5205944 2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide

2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide

Cat. No. B5205944
M. Wt: 315.4 g/mol
InChI Key: TXSZXGDAHRCLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide, also known as CM-124, is a small molecule drug that has been developed for the treatment of inflammatory conditions. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses in the body.

Mechanism of Action

2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide works by inhibiting the enzyme PDE4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP) in cells. cAMP is an important signaling molecule that regulates inflammation and immune responses in the body. By inhibiting PDE4, 2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide increases the levels of cAMP in cells, leading to reduced inflammation and immune responses.
Biochemical and Physiological Effects
2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide has been shown to have anti-inflammatory and immunomodulatory effects in preclinical studies. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide also reduces the infiltration of inflammatory cells into tissues and inhibits the activation of immune cells, such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide is a potent and selective inhibitor of PDE4, which makes it a valuable tool for studying the role of PDE4 in inflammatory diseases and cancer. Its high potency allows for the use of lower concentrations in experiments, reducing the risk of off-target effects. However, like all small molecule drugs, 2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide has limitations in terms of its pharmacokinetics and pharmacodynamics, which need to be taken into account when designing experiments.

Future Directions

There are several future directions for the research on 2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide. One area of interest is the development of new formulations and delivery methods to improve its pharmacokinetics and pharmacodynamics. Another area of interest is the identification of biomarkers that can predict the response to 2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide in patients with inflammatory diseases or cancer. Additionally, further studies are needed to investigate the potential use of 2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide in combination with other drugs for the treatment of these diseases. Finally, the role of PDE4 in other physiological processes, such as memory and learning, is an area of ongoing research that may lead to new therapeutic applications for 2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide.

Synthesis Methods

The synthesis of 2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide involves several steps, starting with the reaction of 2-cyclohexen-1-one with 2-(4-morpholinyl)ethylamine to form the intermediate 2-(1-cyclohexen-1-yl)-N-(2-(4-morpholinyl)ethyl)acetamide. This intermediate is then reacted with 2-bromo-3-pyridinecarboxaldehyde in the presence of a palladium catalyst to form the final product, 2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide. The synthesis process has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide has been extensively studied in preclinical models of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis. In these studies, 2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide has been shown to reduce inflammation and improve symptoms of the disease. 2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide has also been studied for its potential use in the treatment of cancer, as PDE4 is involved in the regulation of tumor growth and metastasis.

properties

IUPAC Name

2-(cyclohexen-1-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c22-17(13-15-5-2-1-3-6-15)20-14-16-7-4-8-19-18(16)21-9-11-23-12-10-21/h4-5,7-8H,1-3,6,9-14H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSZXGDAHRCLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)NCC2=C(N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide

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